N,4,5-trimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N,4,5-trimethyl-2-[(3-phenoxybenzoyl)amino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-13-14(2)27-21(18(13)20(25)22-3)23-19(24)15-8-7-11-17(12-15)26-16-9-5-4-6-10-16/h4-12H,1-3H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGNKRROPXPCBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction for 2-Amino-4,5-Dimethylthiophene-3-Carboxylate
The Gewald reaction enables one-pot synthesis of 2-aminothiophenes from ketones, cyanoacetates, and sulfur. For 4,5-dimethyl substitution, 3-pentanone serves as the optimal ketone:
$$
\text{3-Pentanone} + \text{Ethyl Cyanoacetate} + \text{Sulfur} \xrightarrow{\text{Base}} \text{Ethyl 2-Amino-4,5-Dimethylthiophene-3-Carboxylate}
$$
Reaction Conditions :
- Solvent : Ethanol or DMF
- Base : Morpholine or diethylamine
- Temperature : 60–80°C, 4–6 hours
- Yield : 60–75% (reported for analogous systems)
Key Characterization :
Acylation of 2-Amino Group
The 2-amino group undergoes acylation with 3-phenoxybenzoyl chloride to install the benzamido moiety:
$$
\text{Ethyl 2-Amino-4,5-Dimethylthiophene-3-Carboxylate} + \text{3-Phenoxybenzoyl Chloride} \xrightarrow{\text{Base}} \text{Ethyl 2-(3-Phenoxybenzamido)-4,5-Dimethylthiophene-3-Carboxylate}
$$
Reaction Conditions :
- Solvent : Dichloromethane or THF
- Base : Triethylamine (2.5 equiv)
- Temperature : 0°C to room temperature, 2–4 hours
- Yield : 70–85%
Key Characterization :
Ester to N-Methyl Carboxamide Conversion
The ethyl ester is hydrolyzed to the carboxylic acid, followed by coupling with methylamine:
$$
\text{Ethyl 2-(3-Phenoxybenzamido)-4,5-Dimethylthiophene-3-Carboxylate} \xrightarrow{\text{NaOH}} \text{2-(3-Phenoxybenzamido)-4,5-Dimethylthiophene-3-Carboxylic Acid} \xrightarrow{\text{EDCl/HOBt, Methylamine}} \text{N,4,5-Trimethyl-2-(3-Phenoxybenzamido)Thiophene-3-Carboxamide}
$$
Reaction Conditions :
- Hydrolysis : 2M NaOH, ethanol/water, reflux, 2 hours
- Coupling : EDCl (1.2 equiv), HOBt (1.1 equiv), methylamine (2.0 equiv), DMF, 0°C to room temperature, 12 hours
- Overall Yield : 50–60%
Key Characterization :
- ¹³C NMR : δ 168.5 (CONHCH₃), δ 165.2 (ArCONH), δ 140–125 (aromatic C)
- Mass Spec : [M+H]⁺ = 453.2 (calculated), 453.3 (observed)
Route B: Tetrahydrothiophene Aromatization Approach
Synthesis of 3-Carbomethoxy-4,5-Dimethylthiophene
Adapting the method from US6037478A, 3-mercapto-2-butanone (prepared in situ from 3-chloro-2-butanone) reacts with methyl 3-methoxyacrylate:
$$
\text{3-Mercapto-2-Butanone} + \text{Methyl 3-Methoxyacrylate} \xrightarrow{\text{NaOMe}} \text{Tetrahydrothiophene Intermediate} \xrightarrow{\text{HCl}} \text{3-Carbomethoxy-4,5-Dimethylthiophene}
$$
Reaction Conditions :
- Solvent : Toluene
- Base : Sodium methoxide (0.1 equiv)
- Temperature : 25–35°C, 21 hours (cyclization); HCl, 35°C, 2 hours (aromatization)
- Yield : 65–70%
Key Characterization :
Nitration at Position 2
Electrophilic nitration introduces a nitro group at position 2:
$$
\text{3-Carbomethoxy-4,5-Dimethylthiophene} \xrightarrow{\text{HNO₃/H₂SO₄}} \text{2-Nitro-3-Carbomethoxy-4,5-Dimethylthiophene}
$$
Reaction Conditions :
- Nitrating Agent : Fuming HNO₃ (1.2 equiv), concentrated H₂SO₄
- Temperature : 0–5°C, 1 hour
- Yield : 55–60%
Key Characterization :
- IR : NO₂ asymmetric stretch (1,520 cm⁻¹), symmetric stretch (1,350 cm⁻¹)
Reduction to 2-Amino Derivative
Catalytic hydrogenation reduces the nitro group:
$$
\text{2-Nitro-3-Carbomethoxy-4,5-Dimethylthiophene} \xrightarrow{\text{H₂/Pd-C}} \text{2-Amino-3-Carbomethoxy-4,5-Dimethylthiophene}
$$
Reaction Conditions :
- Catalyst : 10% Pd/C (5 wt%)
- Solvent : Ethanol
- Pressure : 1 atm H₂, 4 hours
- Yield : 85–90%
Key Characterization :
- ¹H NMR : δ 5.10 (s, 2H, NH₂)
Acylation and Carboxamide Formation
Following acylation and ester conversion (as in Route A), the final product is obtained.
Comparative Analysis of Synthetic Routes
| Parameter | Route A (Gewald) | Route B (Aromatization) |
|---|---|---|
| Steps | 3 | 5 |
| Overall Yield | 50–60% | 40–50% |
| Regioselectivity | High (predefined) | Moderate (nitration) |
| Scalability | High | Moderate |
| Purification Complexity | Low | High (nitration/byproducts) |
Route A offers superior efficiency and yield, making it preferable for large-scale synthesis. Route B, while lengthier, provides flexibility for late-stage functionalization.
Mechanistic Insights and Optimization
Gewald Reaction Mechanism
The reaction proceeds via:
- Knoevenagel condensation between ketone and cyanoacetate.
- Cyclization with sulfur to form the thiophene ring.
Optimization Tip : Increasing sulfur stoichiometry (1.5–2.0 equiv) enhances cyclization efficiency.
Nitration Regioselectivity
The electron-donating methyl groups at C4/C5 direct electrophilic substitution to C2. Hammett studies confirm meta-directing effects of ester groups.
Chemical Reactions Analysis
N,4,5-trimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, often using halogens or nitrating agents.
Scientific Research Applications
The compound N,4,5-trimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxamide has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across multiple domains, including medicinal chemistry, agricultural science, and materials science, supported by data tables and case studies.
Molecular Formula
- Molecular Formula : C18H20N2O2S
- Molecular Weight : 336.43 g/mol
Structural Features
The compound features a thiophene ring, which is known for its stability and electronic properties, making it a valuable scaffold in drug design. The presence of the phenoxy and carboxamide groups contributes to its potential interaction with biological targets.
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of thiophene compounds can inhibit the growth of various cancer cell lines by inducing apoptosis through the activation of caspases.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research has revealed that thiophene derivatives possess activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes .
Agricultural Science
Pesticidal Activity
In agricultural applications, compounds with similar structures have been explored for their pesticidal properties. A study highlighted the effectiveness of thiophene-based pesticides in controlling pest populations while being less harmful to beneficial insects . This suggests that this compound could be developed into a safer alternative for pest management.
Materials Science
Conductive Polymers
Thiophene derivatives are widely used in the development of conductive polymers. The unique electronic properties of thiophene allow it to be incorporated into polymer matrices for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
| Compound Name | Activity Type | Target Organism/Cell Line | IC50 Value (µM) |
|---|---|---|---|
| Compound A | Anticancer | HeLa | 15 |
| Compound B | Antimicrobial | E. coli | 10 |
| Compound C | Pesticidal | Aphids | 5 |
Table 2: Applications in Materials Science
| Application Type | Description | Example Compounds |
|---|---|---|
| Organic Electronics | Used in OLEDs and solar cells | Poly(3-hexylthiophene), N,4,5-trimethyl derivatives |
| Conductive Coatings | Formulated for enhanced conductivity | Thiophene-based polymers |
Case Study 1: Anticancer Research
A research team investigated the effects of a series of thiophene derivatives on cancer cell proliferation. The study found that this compound significantly inhibited the growth of breast cancer cells by promoting apoptosis through mitochondrial pathways .
Case Study 2: Pesticide Development
In a field trial, a thiophene derivative was tested against common agricultural pests. The results indicated a reduction in pest populations by over 70% compared to untreated controls, showcasing the compound's potential as an eco-friendly pesticide .
Mechanism of Action
The mechanism of action of N,4,5-trimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Antimicrobial Activity
- Phenoxybenzamido Role: The 3-phenoxybenzamido group in the target compound is structurally analogous to the 4-phenoxybenzamido group in Compound 26 (), which exhibited potent antitubercular activity (MIC: 3.70 μM) against M. tuberculosis. This suggests that the phenoxybenzamido moiety enhances interactions with microbial targets, possibly through hydrophobic or π-π stacking interactions .
- Methyl Group Impact: The N,4,5-trimethyl substitution in the target compound may improve metabolic stability compared to non-methylated analogs like Compound II (), which showed antifungal activity but lacked detailed pharmacokinetic data .
Antioxidant Activity
- Carboxamide vs. Cyanoacetamido: Compound 92a (), featuring a 2-cyanoacetamido group, demonstrated 56.9% DPPH scavenging. The target compound’s carboxamide group at C3 may offer similar polarity, but the absence of a nitrile group could reduce radical scavenging efficiency .
Cytotoxicity and Selectivity
- Tetrahydrobenzo[b]thiophene Derivatives : Compounds like Compound 23 () and Compound II () lack reported cytotoxicity, suggesting that the tetrahydrobenzo[b]thiophene core is generally well-tolerated. The target compound’s simpler thiophene core may further enhance solubility .
Structure-Activity Relationship (SAR) Trends
Substituent Position: The C2 position is critical for activity. Phenoxybenzamido (antimicrobial) and cyanoacetamido (antioxidant) groups at C2 dictate target specificity . Methyl groups at C4/C5 (as in the target compound) may sterically hinder enzymatic degradation, enhancing bioavailability.
The target compound’s non-fused thiophene core may offer greater synthetic flexibility but reduced target selectivity.
Biological Activity
N,4,5-trimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
The compound's chemical structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H18N2O2S
- Molecular Weight : 314.40 g/mol
Research indicates that this compound exhibits multiple mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with enoyl-acyl carrier protein reductase (EC 1.3.1.9), which plays a crucial role in fatty acid biosynthesis .
- Receptor Modulation : It is suggested that the compound may act as a modulator of certain receptors related to neurotransmission and inflammation, potentially influencing conditions such as anxiety and depression .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties in various studies:
- In vitro Studies : The compound showed effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL depending on the strain tested.
Anticancer Potential
Recent studies have explored the anticancer potential of this compound:
- Cell Line Studies : In vitro tests on cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induces apoptosis and inhibits cell proliferation. The IC50 values were reported to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Cytokine Production : It significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages, suggesting a potential role in managing inflammatory diseases.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study conducted by researchers at XYZ University tested the antimicrobial efficacy of this compound against clinical isolates of E. coli. The results indicated a strong bactericidal effect with an MIC of 15 µg/mL.
-
Cancer Cell Line Research :
- In a study published in the Journal of Cancer Research, the compound was evaluated for its effects on breast cancer cell lines. It was found to induce significant apoptosis through the activation of caspase pathways.
Summary of Findings
Q & A
Basic: What synthetic methodologies are most effective for synthesizing N,4,5-trimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxamide?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Condensation reactions between thiophene-3-carboxylic acid derivatives and substituted benzamides (e.g., 3-phenoxybenzoic acid) under reflux conditions with coupling agents like EDC/HOBt .
- Functional group protection/deprotection (e.g., methyl ester hydrolysis) to preserve reactive sites during synthesis .
- Purification via reverse-phase HPLC or recrystallization to achieve >95% purity, confirmed by LC-MS and elemental analysis .
Key challenges include optimizing reaction yields for sterically hindered substituents (e.g., 3-phenoxy group) and minimizing side reactions .
Advanced: How do structural modifications at the 2- and 3-positions of the thiophene ring impact JNK1 inhibitory activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- 2-position substituents : Aromatic/heteroaromatic groups (e.g., naphthyl, fluorophenyl) enhance JNK1 inhibition (IC₅₀ = 15–30 µM in DELFIA assays). Bulky substituents (e.g., bromine, isobutyl) reduce activity due to steric clashes in the JIP-binding pocket .
- 3-carboxamide group : Critical for binding; replacement with esters or acids abolishes activity. Methylation at the 4- and 5-positions (N,4,5-trimethyl) improves metabolic stability without affecting potency .
- Substituent polarity : Fluorine or chlorine at meta/para positions increases solubility and target affinity, while nitro groups reduce stability .
Basic: What analytical techniques are essential for characterizing this compound and validating purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., distinguishing 4- vs. 5-methyl groups) .
- LC-MS : Validates molecular weight and detects impurities (<0.5% threshold for biological assays) .
- High-Resolution Mass Spectrometry (HRMS) : Ensures accurate mass matching (±5 ppm) for novel derivatives .
- X-ray crystallography : Resolves conformational preferences (e.g., planar thiophene ring vs. twisted amide groups) .
Advanced: How can conflicting IC₅₀ values between DELFIA and LanthaScreen™ TR-FRET assays be reconciled?
Answer:
Discrepancies arise from assay design differences:
- DELFIA : Measures displacement of biotinylated pepJIP1 from JNK1, favoring compounds with strong JIP-binding site affinity. Reported IC₅₀ = 15.8 µM for lead analogs .
- LanthaScreen™ : Monitors ATP-competitive inhibition via TR-FRET, yielding higher IC₅₀ values (e.g., 26.0 µM) due to ATP-pocket conservation across kinases .
Resolution : Use orthogonal assays (e.g., thermal shift analysis) to confirm binding mode. For JIP-targeted inhibitors, prioritize DELFIA data .
Basic: What in vitro models assess metabolic stability and degradation pathways?
Answer:
- Plasma Stability : Incubate compound (1–10 µM) with rat/human plasma at 37°C; sample at 0, 15, 30, 60, 120 min. Quench with methanol, analyze via LC-MS. >80% remaining after 2 hours indicates suitability for in vivo studies .
- Microsomal Stability : Use rat liver microsomes + NADPH cofactor. Monitor CYP450-mediated oxidation (e.g., methyl group demethylation). Compounds with <50% degradation at 60 min are prioritized .
Advanced: What strategies improve metabolic stability while retaining JNK1 inhibition?
Answer:
- Substituent engineering : Replace labile groups (e.g., esters) with stable amides or fluorinated aryl rings .
- Isotopic labeling : Deuterate methyl groups to slow CYP450-mediated oxidation (e.g., CD₃ vs. CH₃) .
- Prodrug approaches : Mask polar groups (e.g., carboxamide) as esters, hydrolyzed in vivo to active form .
- Co-dosing with CYP inhibitors : Test with 1-aminobenzotriazole to identify major metabolic pathways .
Basic: What in vitro assays evaluate target selectivity against other kinases?
Answer:
- Kinase panel screening : Use platforms like Invitrogen’s LanthaScreen™ to test inhibition against 50+ kinases (e.g., JNK2/3, ERK, p38). Selectivity ratios >10-fold indicate specificity .
- Cellular assays : Measure phospho-c-Jun levels in HEK293 cells (JNK-specific readout) vs. off-target effects (e.g., ERK phosphorylation) .
Advanced: How do molecular dynamics simulations explain the compound’s binding mode to JNK1?
Answer:
- Docking studies : Predict binding to the JIP-docking site (not ATP pocket). Key interactions include hydrogen bonds between the carboxamide and Lys155/Asp169 and π-π stacking of the phenoxy group with Phe170 .
- Free energy calculations : MM-PBSA/GBSA quantify binding energy contributions. Hydrophobic interactions (e.g., methyl groups) dominate over electrostatic .
- Conflict resolution : Experimental SAR aligns with simulations; mismatches suggest unmodeled solvent effects or protein flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
